

Technical Guide: Synthesis and Characterization of 1-Ethoxyphenazine

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Compound of Interest

Compound Name: 1-Ethoxyphenazine

Cat. No.: B12208292

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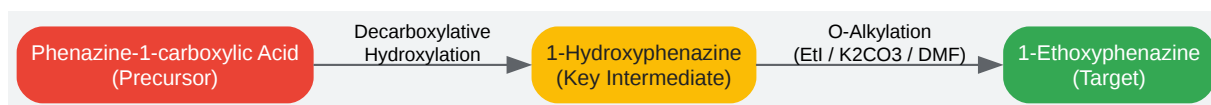
Target Molecule: **1-Ethoxyphenazine** (1-EP) CAS Registry Number: 23169-51-9 Molecular Formula: C₁₄H₁₂N₂O Molecular Weight: 224.26 g/mol Primary Application: Antimicrobial research, redox-active metabolite studies, and phenazine derivative screening.[1][2]

Executive Summary & Retrosynthetic Analysis

1-Ethoxyphenazine is a lipophilic derivative of the bacterial metabolite 1-hydroxyphenazine (1-HP).[1][2] While 1-HP is a virulence factor associated with *Pseudomonas aeruginosa* capable of generating reactive oxygen species (ROS), its O-alkylated derivatives, such as **1-ethoxyphenazine**, are often synthesized to modulate solubility, bioavailability, or to probe the structure-activity relationship (SAR) of the phenazine core.[1][2]

Retrosynthetic Logic: The most robust and scalable pathway for **1-ethoxyphenazine** is the Williamson Ether Synthesis via O-alkylation of 1-hydroxyphenazine.[1][2] This approach is preferred over de novo phenazine ring construction (e.g., Wohl-Aue reaction) due to higher regioselectivity and cleaner impurity profiles.[1][2]

Pathway Diagram



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Figure 1: Linear synthesis pathway from common phenazine precursors.

Precursor Acquisition: 1-Hydroxyphenazine (1-HP) [1][2]

Before initiating the synthesis of **1-ethoxyphenazine**, high-purity 1-hydroxyphenazine is required.[1][2]

- Commercial Source: Available from specialized heterocyclic vendors (CAS: 528-71-2).[1][2]
- Biosynthetic Route: Fermentation of *Pseudomonas chlororaphis* or *P. aeruginosa* strains engineered to overexpress *phzS* (flavin-dependent hydroxylase), followed by extraction.[1][2]
- Chemical Route: If commercial stock is unavailable, 1-HP can be synthesized via the acidic hydrolysis of 1-methoxyphenazine or decarboxylation of 1-phenazinol-carboxylic acid derivatives.[1][2]

Primary Synthesis Protocol: O-Ethylation[1][2]

This protocol utilizes a standard nucleophilic substitution (

) reaction.[1][2] The phenolic oxygen of 1-HP is deprotonated to form a phenoxide anion, which attacks the electrophilic ethyl carbon of ethyl iodide.[1][2]

Reagents & Materials

Reagent	Role	Equiv.[1][2][3]	Notes
1-Hydroxyphenazine	Substrate	1.0	Yellow/orange solid.[1] [2]
Ethyl Iodide (Etl)	Alkylating Agent	1.5 - 2.0	Toxic, lachrymator.[1] [2] Use fresh.
Potassium Carbonate (K ₂ CO ₃)	Base	3.0	Anhydrous, finely ground.[1][2]
DMF (N,N-Dimethylformamide)	Solvent	-	Anhydrous grade preferred.[1][2]
Acetone	Alternative Solvent	-	Requires longer reflux times.[1][2]

Step-by-Step Methodology

- Reaction Setup:
 - In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Hydroxyphenazine (1.0 mmol, ~196 mg) in anhydrous DMF (5 mL).
 - Add Potassium Carbonate (3.0 mmol, ~415 mg). The solution may darken as the phenoxide is generated.[1][2]
 - Stir at room temperature for 15 minutes to ensure deprotonation.
- Alkylation:
 - Add Ethyl Iodide (2.0 mmol, ~160 μL) dropwise via syringe.
 - Note: If using Acetone, heat the mixture to reflux (approx. 60°C).[1][2] If using DMF, heating to 50–60°C accelerates the reaction but room temperature is often sufficient over 12–24 hours.[1][2]
 - Monitor reaction progress via TLC (Silica gel; Eluent: 20% Ethyl Acetate in Hexanes).[1][2] The starting material (1-HP) is more polar/acidic than the product.[1][2]

- Workup:
 - Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water (50 mL).
 - Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).[1][2]
 - Combine organic layers and wash with Brine (20 mL) to remove residual DMF.[1][2]
 - Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][2]
- Purification:
 - The crude residue is typically a yellow/brown solid.[1][2]
 - Purify via Flash Column Chromatography on silica gel.[1][2]
 - Gradient: 0%

10% Ethyl Acetate in Hexanes. **1-Ethoxyphenazine** elutes early due to the capping of the polar hydroxyl group.[1][2]

Characterization & Quality Control

The following data validates the identity of the synthesized compound.

Physical Properties[1][2][3][4][5][6]

- Appearance: Yellow crystalline solid.[1][2]
- Melting Point: 126–127 °C (Lit. value: 130 °C).[1][2][3]
- Solubility: Soluble in Chloroform, DCM, DMSO; Insoluble in water.[1][2]

Spectroscopic Data (Expected)

- ¹H NMR (CDCl₃, 400 MHz):
 - Aromatic Region: Multiplets between

7.6 – 8.5 ppm (7H, characteristic of the phenazine core).[1][2]

- Ethoxy Group:

- Quartet at

- ~4.3 ppm (

- Hz, 2H, -O-CH₂-CH₃).[1][2]

- Triplet at

- ~1.6 ppm (

- Hz, 3H, -O-CH₂-CH₃).[1][2]

- Mass Spectrometry (ESI/EI):

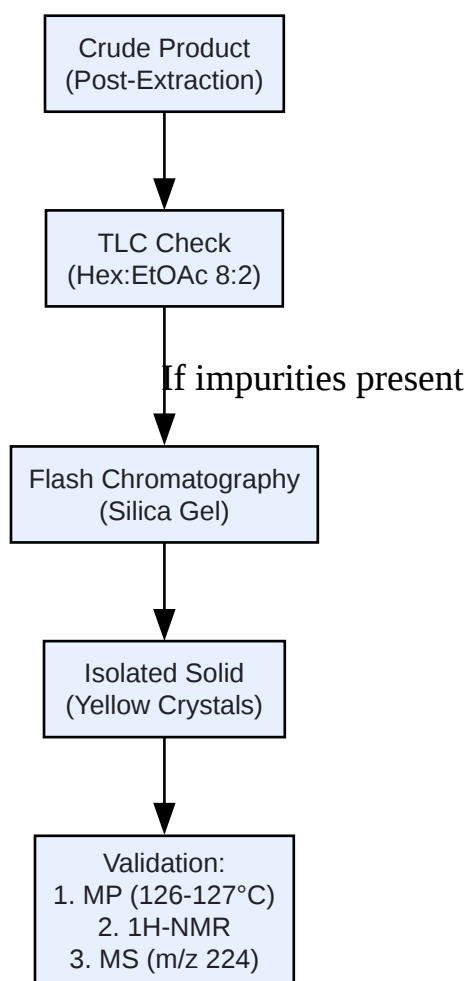
- Calculated

- .[1][2]

- Observed

- .[1][2]

QC Workflow Diagram



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Figure 2: Quality control and purification workflow.

Safety & Handling

- Phenazines: Many phenazine derivatives are redox-active and can generate reactive oxygen species (ROS) in biological systems.[1][2] Handle with gloves and avoid inhalation of dust.[1][2]
- Ethyl Iodide: A known alkylating agent and potential carcinogen.[1][2] All transfers must occur in a fume hood.[1][2]
- Waste Disposal: Aqueous waste containing DMF and phenazines must be segregated as hazardous organic waste.[1][2]

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